4-(Benzo[d][1,3]dioxole-5-carbonyl)-3,3-dimethylpiperazin-2-one
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Overview
Description
4-(Benzo[d][1,3]dioxole-5-carbonyl)-3,3-dimethylpiperazin-2-one is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety and a piperazin-2-one ring
Mechanism of Action
Target of Action
The primary target of 4-(Benzo[d][1,3]dioxole-5-carbonyl)-3,3-dimethylpiperazin-2-one is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development, particularly in root growth .
Mode of Action
The compound acts as an agonist to the auxin receptor TIR1 . It binds to the receptor, enhancing root-related signaling responses . The compound’s interaction with TIR1 significantly enhances auxin response reporter’s (DR5:GUS) transcriptional activity .
Biochemical Pathways
The compound affects the auxin signaling pathway , which is essential for plant growth and development . It induces a common transcriptional response with auxin and down-regulates the expression of root growth-inhibiting genes .
Pharmacokinetics
Similar benzodioxole derivatives have shown good selectivity between cancer cells and normal cells , suggesting favorable pharmacokinetic properties.
Result of Action
The compound promotes root growth in both Arabidopsis thaliana and Oryza sativa . It also exhibits auxin-like physiological functions . The compound’s action results in the enhancement of root growth and crop production .
Action Environment
It’s worth noting that the effectiveness of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It has been suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that this compound may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzo[d][1,3]dioxole-5-carbonyl)-3,3-dimethylpiperazin-2-one typically involves multiple steps, starting with the formation of the benzo[d][1,3]dioxole core. This can be achieved through the reaction of catechol with an appropriate aldehyde or ketone under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN3) or halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-(Benzo[d][1,3]dioxole-5-carbonyl)-3,3-dimethylpiperazin-2-one has shown potential as a bioactive molecule. It can be used in the development of new drugs and therapeutic agents.
Medicine: The compound has been investigated for its potential medicinal properties, including its use as an antidiabetic, anticancer, and antioxidant agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
Benzodioxole Derivatives: These compounds share the benzo[d][1,3]dioxole moiety but differ in their substituents and functional groups.
Piperazin-2-one Derivatives: These compounds contain the piperazin-2-one ring but may have different substituents on the ring.
Uniqueness: 4-(Benzo[d][1,3]dioxole-5-carbonyl)-3,3-dimethylpiperazin-2-one is unique due to its combination of the benzo[d][1,3]dioxole and piperazin-2-one rings, which provides distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-(1,3-benzodioxole-5-carbonyl)-3,3-dimethylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-14(2)13(18)15-5-6-16(14)12(17)9-3-4-10-11(7-9)20-8-19-10/h3-4,7H,5-6,8H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSOXYSQNVLITI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)C2=CC3=C(C=C2)OCO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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